L 741742

説明

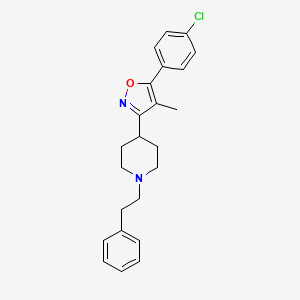

selective toward D4 receptors; structure in first source

特性

IUPAC Name |

5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMAKDIDFJTXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043894 | |

| Record name | L-741,742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156337-32-5 | |

| Record name | L 741742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156337325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-741,742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-741742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5B89UM05U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-741,742

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a detailed examination of L-741,742, a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. It covers its biochemical profile, core mechanism of action, effects on cellular signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

L-741,742 functions as a potent and highly selective competitive antagonist at the dopamine D4 receptor.[1][2] The dopamine D4 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs).[3] Canonically, activation of D4 receptors by dopamine leads to the coupling of inhibitory G-proteins (Gαi/o), which in turn downregulates the activity of adenylyl cyclase.[3][4] This inhibition results in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5]

As an antagonist, L-741,742 binds to the D4 receptor but does not elicit an intracellular response. Instead, it blocks the binding of the endogenous agonist, dopamine, thereby preventing the initiation of this Gαi/o-mediated signaling cascade. This blockade of dopamine-induced signal transduction is the primary mechanism of action for L-741,742.

In specific cellular contexts, the antagonistic action of L-741,742 has been shown to produce distinct downstream effects. For instance, in glioblastoma (GBM) neural stem cells, L-741,742 disrupts the autophagy-lysosomal pathway, which contributes to the inhibition of cancer cell survival and proliferation.[4][6] Furthermore, it has been demonstrated to block the D4 receptor-mediated reduction of N-methyl-D-aspartate (NMDA) receptor currents in pyramidal neurons of the prefrontal cortex.[7]

The following diagram illustrates the canonical dopamine D4 signaling pathway and the inhibitory effect of L-741,742.

Biochemical Profile: Binding Affinity and Selectivity

The defining characteristic of L-741,742 is its high affinity for the human dopamine D4 receptor and its remarkable selectivity over other dopamine receptor subtypes, particularly D2 and D3. This selectivity is crucial for its use as a specific pharmacological tool to investigate D4 receptor function.

The binding affinities (Ki) of L-741,742 for cloned human dopamine receptors are summarized below. The data highlights a selectivity of over 200-fold for the D4 receptor compared to the D3 receptor and over 485-fold compared to the D2 receptor.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity Ratio (Ki D2/D4) | Selectivity Ratio (Ki D3/D4) |

| Dopamine D2 | L-741,742 | >1700 | >485 | - |

| Dopamine D3 | L-741,742 | 770 | - | ~220 |

| Dopamine D4 | L-741,742 | 3.5 | - | - |

| Data sourced from R&D Systems.[1] |

Key Experimental Protocols

The characterization of L-741,742 relies on a suite of established in vitro and in vivo assays. Detailed below are the methodologies for key experiments used to determine its binding affinity and functional antagonism.

This protocol is used to determine the binding affinity (Ki) of L-741,742 by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To quantify the binding affinity of L-741,742 for human D2, D3, and D4 receptors.

Methodology:

-

Membrane Preparation: Membranes are harvested from Human Embryonic Kidney 293 (HEK293) cells stably expressing the cloned human dopamine D2L, D3, or D4.4 receptor subtypes.[6]

-

Competitive Binding: A constant concentration of a radiolabeled antagonist, such as [3H]N-methylspiperone, is incubated with the cell membranes.[6]

-

Incubation: Varying concentrations of the unlabeled competitor ligand (L-741,742) are added to the incubation mixture.

-

Separation: After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of L-741,742 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

This assay measures the ability of L-741,742 to block the dopamine-induced inhibition of adenylyl cyclase, confirming its antagonist activity.

Objective: To assess the functional antagonist properties of L-741,742 at the D4 receptor.

Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing the human D4 receptor (hD4HEK or hD4CHO cells) are used.[8]

-

Cell Treatment: Cells are pre-incubated with various concentrations of L-741,742.

-

Agonist Stimulation: A D4 receptor agonist, such as dopamine (e.g., at 1 µM), is added to the cells to inhibit adenylyl cyclase.[8] Forskolin is often co-applied to stimulate adenylyl cyclase to a measurable level.

-

cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a suitable method, such as a competitive enzyme immunoassay (EIA) or a Bioluminescence Resonance Energy Transfer (BRET)-based assay.[4][6]

-

Data Analysis: The ability of L-741,742 to reverse the dopamine-mediated inhibition of cAMP production is quantified. The results demonstrate the antagonistic potency of the compound.

Context-Specific Mechanisms and Visualizations

In glioblastoma (GBM) stem cells, D4 receptor antagonists, including L-741,742, have been shown to inhibit cell survival and proliferation.[4] The proposed mechanism involves the disruption of the autophagy-lysosomal pathway, a critical process for cellular homeostasis and survival in cancer cells.

In prefrontal cortex (PFC) neurons, D4 receptor activation can reduce NMDA receptor-mediated electrical currents. L-741,742 has been shown to block this effect, indicating a role for D4 receptors in modulating glutamatergic neurotransmission.[7]

Conclusion

L-741,742 is a cornerstone pharmacological tool for the study of dopamine D4 receptor physiology and pathology. Its high potency and, most importantly, its exceptional selectivity for the D4 subtype over D2 and D3 receptors, allow for precise dissection of D4-mediated functions. The core mechanism of action is competitive antagonism of the Gαi/o-coupled D4 receptor, preventing the downstream inhibition of adenylyl cyclase. This fundamental action translates into diverse cellular effects, from modulating glutamatergic neurotransmission in the prefrontal cortex to disrupting critical survival pathways in cancer cells, underscoring the complex and context-dependent roles of the dopamine D4 receptor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Dopamine D4 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

L-741,742: A Technical Guide to its Dopamine D4 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of the selective antagonist L-741,742 for the dopamine (B1211576) D4 receptor. This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a core resource for researchers in neuroscience and drug development.

Quantitative Binding Affinity Data

L-741,742 is a potent and highly selective antagonist for the dopamine D4 receptor. Its binding affinity is significantly higher for the D4 subtype compared to other dopamine receptor subtypes, particularly D2 and D3. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

The binding affinities of L-741,742 for human cloned dopamine D2, D3, and D4 receptors are summarized in the table below. This data has been compiled from seminal studies characterizing this compound.

| Receptor Subtype | L-741,742 Ki (nM) |

| Dopamine D4 | 3.5 |

| Dopamine D2 | > 1700 |

| Dopamine D3 | 770 |

Table 1: Binding affinities of L-741,742 for human dopamine D2, D3, and D4 receptors.

Experimental Protocols

The determination of the binding affinity of L-741,742 for the dopamine D4 receptor is typically achieved through competitive radioligand binding assays. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines a representative competitive binding assay to determine the Ki of a test compound like L-741,742 for the dopamine D4 receptor using [3H]-spiperone as the radioligand.

Objective: To determine the inhibitory constant (Ki) of L-741,742 for the human dopamine D4 receptor.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D4.4 receptor.

-

Radioligand: [3H]-spiperone (specific activity ~15-20 Ci/mmol).

-

Test Compound: L-741,742 hydrochloride.

-

Non-specific Binding Control: (+)-Butaclamol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D4.4 receptor.

-

Harvest the cells and homogenize them in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh homogenization buffer and resuspend it in the assay buffer at a protein concentration of 150 µg/ml.

-

-

Assay Setup:

-

Prepare serial dilutions of L-741,742 in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 200 µl assay buffer + 200 µl [3H]-spiperone solution + 150 µl membrane preparation.

-

Non-specific Binding: 200 µl (+)-butaclamol solution (final concentration 10 µM) + 200 µl [3H]-spiperone solution + 150 µl membrane preparation.

-

Competitive Binding: 200 µl of each L-741,742 dilution + 200 µl [3H]-spiperone solution + 150 µl membrane preparation. The final concentration of [3H]-spiperone should be approximately its Kd for the D4 receptor (around 0.07 nM).[1]

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 5 ml of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add 5 ml of scintillation cocktail to each vial, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of butaclamol) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding of [3H]-spiperone against the logarithm of the concentration of L-741,742.

-

Determine the IC50 value (the concentration of L-741,742 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway associated with the dopamine D4 receptor and the experimental workflow for determining binding affinity.

References

L-741,742: A Technical Guide to its Selectivity for Dopamine D4 vs. D2/D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dopamine (B1211576) D4 receptor antagonist L-741,742, with a core focus on its selectivity profile against the closely related D2 and D3 dopamine receptors. This document compiles quantitative binding data, details established experimental methodologies for receptor binding and functional assays, and presents visual representations of key signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

L-741,742 demonstrates a high affinity and notable selectivity for the human dopamine D4 receptor over the D2 and D3 receptor subtypes. The binding affinity is expressed as the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value corresponds to a higher binding affinity. The selectivity is calculated as the ratio of Ki values (Ki D2 / Ki D4 and Ki D3 / Ki D4).

| Compound | Receptor | Ki (nM) | Selectivity vs. D4 |

| L-741,742 | Human Dopamine D4 | 3.5[1][2] | - |

| Human Dopamine D2 | >1700[1][2] | >485-fold | |

| Human Dopamine D3 | 770[1][2] | ~220-fold |

Experimental Protocols

The determination of the binding affinity and functional activity of L-741,742 at dopamine D2, D3, and D4 receptors involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Binding Assay

This assay quantifies the affinity of L-741,742 for the dopamine D2, D3, and D4 receptors by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Stably transfected cell lines (e.g., CHO or HEK293) expressing the human dopamine D2, D3, or D4 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]

-

The homogenate is centrifuged to pellet the cell membranes.[3]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]

-

Protein concentration is determined using a standard method like the BCA assay.[3]

2. Competitive Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor drug (L-741,742) are added to the incubation mixture.

-

The reaction is incubated to allow binding to reach equilibrium.[4]

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist.

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.[4]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity trapped on the filters, which is proportional to the amount of bound radioligand, is measured by liquid scintillation counting.[3]

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of L-741,742, which is the concentration that inhibits 50% of the specific binding of the radioligand.[4]

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay (cAMP Inhibition)

This assay determines the functional potency of L-741,742 as an antagonist by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event for D2-like receptors.

1. Cell Culture and Plating:

-

Cells stably expressing the human dopamine D2, D3, or D4 receptor are cultured and seeded into multi-well plates.

2. Antagonist Pre-incubation:

-

The cells are pre-incubated with varying concentrations of L-741,742 for a defined period.

3. Agonist Stimulation:

-

A known dopamine receptor agonist (e.g., dopamine or quinpirole) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For D2-like receptors, which are Gi/o-coupled, agonist stimulation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, adenylyl cyclase is often stimulated with forskolin.

4. Cell Lysis and cAMP Measurement:

-

After agonist stimulation, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or luciferase-based reporter assays.

5. Data Analysis:

-

The ability of L-741,742 to reverse the agonist-induced inhibition of cAMP production is quantified.

-

The data are plotted as the concentration of L-741,742 versus the measured cAMP levels.

-

The IC50 value, representing the concentration of L-741,742 that restores the cAMP level to 50% of the maximal agonist effect, is determined by non-linear regression.

Signaling Pathways

Dopamine D2, D3, and D4 receptors belong to the D2-like family of G protein-coupled receptors (GPCRs). They primarily couple to the Gi/o family of G proteins.

Upon activation by an agonist like dopamine, these receptors trigger a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins.[5][6]

References

- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

L-741,742: A Technical Guide to its Binding Affinity for Human Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of L-741,742, a potent antagonist for the human dopamine (B1211576) D4 receptor, with comparative data for the D2 and D3 receptor subtypes. This document details the binding affinities (Ki values), the experimental methodologies for their determination, and the associated signaling pathways.

Data Presentation: Binding Affinity of L-741,742

The inhibitory constants (Ki) of L-741,742 for human dopamine D2, D3, and D4 receptors are summarized below. These values represent the concentration of the compound required to occupy 50% of the receptors in radioligand binding assays.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | >1700 | [1] |

| Dopamine D3 | 770 | [1] |

| Dopamine D4 | 3.5 | [1] |

These values highlight the high selectivity of L-741,742 for the D4 receptor subtype over the D2 and D3 subtypes.

Experimental Protocols: Determination of Ki Values

The Ki values presented were determined using competitive radioligand binding assays. The following is a detailed methodology based on standard practices for such experiments.

Cell Culture and Membrane Preparation

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the cloned human dopamine D2, D3, or D4 receptor subtypes are utilized.[2][3]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

Membrane Preparation:

-

Confluent cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce homogenizer or a Polytron.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

The membrane pellet is washed with and resuspended in the assay buffer. Protein concentration is determined using a standard method such as the Bradford or BCA assay.

-

Radioligand Binding Assay (Competitive Inhibition)

-

Radioligand: A tritiated antagonist with high affinity for the respective dopamine receptor subtype is used. For D2-like receptors, [³H]spiperone is a commonly used radioligand.[4][5]

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, with a pH of 7.4.

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value for the receptor).

-

Varying concentrations of the unlabeled competitor, L-741,742.

-

The prepared cell membranes.

-

-

Total Binding: For determining total binding, the unlabeled competitor is replaced with assay buffer.

-

Non-specific Binding: To determine non-specific binding, a high concentration of a standard antagonist (e.g., haloperidol (B65202) or unlabeled spiperone) is added instead of L-741,742.

-

Incubation: The plate is incubated, typically at room temperature or 37°C, for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of L-741,742 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualization of Key Processes

Dopamine D2-Like Receptor Signaling Pathway

Dopamine D2, D3, and D4 receptors are members of the D2-like family of dopamine receptors. They are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4][6] Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

D2-like receptor signaling cascade.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki value of L-741,742.

Workflow for Ki determination.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

The Effect of L-741,742 on Adenylyl Cyclase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-741,742 is a potent and highly selective dopamine (B1211576) D4 receptor antagonist, also exhibiting measurable affinity for the D2 and D3 receptor subtypes. As a ligand for these D2-like dopamine receptors, which are canonically coupled to inhibitory G proteins (Gαi/o), L-741,742 is expected to functionally act as an antagonist to the agonist-mediated inhibition of adenylyl cyclase. This guide provides a comprehensive overview of the interaction between L-741,742 and the adenylyl cyclase signaling pathway, including its receptor binding profile, the established mechanism of action for D2-like receptor antagonists, and detailed experimental protocols for assessing its effects on adenylyl cyclase activity. While direct quantitative data on the functional inhibition of adenylyl cyclase by L-741,742 is not extensively reported in publicly available literature, this document consolidates the existing knowledge to guide further research and drug development efforts.

Introduction to L-741,742 and Adenylyl Cyclase Signaling

L-741,742 is a pharmacological tool primarily utilized for its high affinity and selectivity as an antagonist for the dopamine D4 receptor. It also demonstrates affinity for the D2 and D3 dopamine receptors, albeit at lower potencies. These three receptor subtypes belong to the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway.[1]

The canonical signaling pathway for Gαi/o-coupled receptors involves the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] Consequently, activation of D2, D3, or D4 receptors by an agonist, such as dopamine or the synthetic agonist quinpirole, leads to a decrease in intracellular cAMP levels. As an antagonist, L-741,742 is predicted to block this agonist-induced inhibition of adenylyl cyclase, thereby restoring or maintaining cAMP levels in the presence of an agonist.

Quantitative Data: Receptor Binding Affinity of L-741,742

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D4 | 3.5 | |

| Dopamine D3 | 770 | |

| Dopamine D2 | > 1700 |

Signaling Pathways and Mechanism of Action

The mechanism by which L-741,742 influences adenylyl cyclase activity is indirect, through its antagonism at D2-like dopamine receptors. The following diagrams illustrate the relevant signaling pathways.

References

L-741,742 role in glioblastoma stem cell inhibition.

An In-Depth Technical Guide on the Role of L-741,742 in Glioblastoma Stem Cell Inhibition

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by a dismal prognosis despite multimodal treatment approaches that include surgery, radiation, and chemotherapy.[1] A key factor contributing to therapeutic resistance and tumor recurrence is the presence of a subpopulation of glioblastoma stem cells (GSCs). These cells possess self-renewal capabilities and are implicated in driving tumor growth and invasion.[2] Recent research has uncovered the significant role of neurochemical signaling pathways in GBM pathology.[3] Specifically, the dopamine (B1211576) receptor D4 (DRD4) has been identified as a promising therapeutic target. L-741,742, a specific DRD4 antagonist, has demonstrated selective and potent inhibitory effects on GSCs, highlighting its potential as a novel therapeutic agent for glioblastoma.[4][5][6]

Mechanism of Action: DRD4 Antagonism and Autophagy Disruption

L-741,742 exerts its anti-tumor effects by antagonizing the DRD4 receptor. In GSCs, the inhibition of DRD4 has been shown to disrupt the autophagy-lysosomal pathway, a critical cellular process for survival and proliferation.[3][5][6] This disruption leads to an accumulation of autophagic vacuoles, ultimately triggering G0/G1 cell cycle arrest and apoptosis.[3]

The signaling cascade following DRD4 inhibition involves the suppression of key downstream effectors, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Extracellular Signal-Regulated Kinases 1/2 (ERK1/2), and the mammalian Target of Rapamycin (mTOR).[3] The collective inhibition of these pathways culminates in reduced GSC proliferation and survival.

References

- 1. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emjreviews.com [emjreviews.com]

- 3. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

L-741,742 in Schizophrenia Research Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-741,742, a selective dopamine (B1211576) D4 receptor antagonist, and its application in preclinical schizophrenia research models. This document synthesizes available data on its biochemical properties, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation into the therapeutic potential of D4 receptor antagonism in schizophrenia.

Core Concepts: L-741,742 and the Dopamine D4 Receptor in Schizophrenia

L-741,742 is a potent and highly selective antagonist of the dopamine D4 receptor. The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic systems contributes to the symptoms of the disorder. While traditional antipsychotics primarily target the D2 receptor, the high affinity of the atypical antipsychotic clozapine (B1669256) for the D4 receptor has spurred interest in selective D4 antagonists as a potential therapeutic avenue with a potentially more favorable side-effect profile.[1]

Mechanism of Action

L-741,742 exerts its effects by competitively binding to and blocking the dopamine D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family. D4 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, L-741,742 prevents the downstream signaling cascade initiated by dopamine binding.

Quantitative Data Presentation

The following tables summarize the available quantitative data for L-741,742.

Table 1: In Vitro Receptor Binding Affinities of L-741,742

| Receptor Subtype | Ki (nM) | Species | Reference |

| Dopamine D4 | 3.5 | Human | --INVALID-LINK-- |

| Dopamine D2 | > 1700 | Human | --INVALID-LINK-- |

| Dopamine D3 | 770 | Human | --INVALID-LINK-- |

Table 2: Behavioral Effects of L-741,742 in a Mouse Model of Anxiety

| Behavioral Test | Species | Doses Tested (mg/kg) | Key Findings | Reference |

| Elevated Plus-Maze | Mouse | 0.04 - 5.0 | No significant changes in anxiety-related behaviors (percent open arm entries and time in open arms). | --INVALID-LINK--[2] |

Note on Data Availability: Despite a comprehensive literature search, no publicly available quantitative data was found for the effects of L-741,742 in core schizophrenia-related behavioral models such as prepulse inhibition (PPI), amphetamine-induced hyperlocomotion, or social interaction tests. The absence of such data represents a significant gap in the preclinical characterization of this compound and highlights an opportunity for future research to elucidate its potential antipsychotic-like activity.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the intracellular signaling cascade initiated by the dopamine D4 receptor and its modulation of the NMDA receptor, a key pathway implicated in the pathophysiology of schizophrenia.

Preclinical Antipsychotic Drug Discovery Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel antipsychotic candidate like L-741,742.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the preclinical assessment of compounds like L-741,742 in schizophrenia research models.

Amphetamine-Induced Hyperlocomotion

This model assesses the potential of a compound to attenuate the psychostimulant-induced hyperactivity, which is considered a model for the positive symptoms of schizophrenia.

-

Animals: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

-

Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared photobeams to automatically record locomotor activity (e.g., distance traveled, rearing frequency).

-

Procedure:

-

Habituate the rats to the testing room for at least 1 hour before the experiment.

-

Administer the test compound (L-741,742) or vehicle via the appropriate route (e.g., intraperitoneally, i.p.) at the desired pretreatment time.

-

Place the rat in the open-field arena and allow for a 30-minute habituation period.

-

Administer amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.

-

Record locomotor activity for 60-90 minutes post-amphetamine injection.

-

-

Data Analysis: The total distance traveled or the number of beam breaks are typically analyzed using a two-way ANOVA with treatment (vehicle/L-741,742) and time as factors, followed by post-hoc tests to compare treatment groups at specific time points.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neurophysiological process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g) are suitable.

-

Apparatus: A startle reflex system consisting of a sound-attenuating chamber, a loudspeaker to deliver acoustic stimuli, and a sensor platform to measure the whole-body startle response.

-

Procedure:

-

Acclimate the rat to the startle chamber for a 5-minute period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

-

Prepulse-pulse trials: The strong pulse is preceded by a weak prepulse (e.g., 75-85 dB, 20 ms duration) with a short inter-stimulus interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Administer the test compound (L-741,742) or vehicle prior to the test session.

-

-

Data Analysis: PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]. Data are typically analyzed using a repeated-measures ANOVA.

Social Interaction Test

This test evaluates social withdrawal, a core negative symptom of schizophrenia.

-

Animals: Male mice (e.g., C57BL/6) are often used. Test animals should be singly housed for a period before the test to increase their motivation for social interaction.

-

Apparatus: A three-chambered social approach apparatus or a simple open-field arena.

-

Procedure (Three-Chambered Apparatus):

-

Habituation Phase: The test mouse is placed in the center chamber and allowed to explore all three empty chambers for 10 minutes.

-

Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other side chamber. The test mouse is returned to the center chamber and allowed to explore all three chambers for 10 minutes.

-

Administer the test compound (L-741,742) or vehicle before the test.

-

-

Data Analysis: The time spent in each chamber and the time spent sniffing each wire cage are recorded and analyzed. A preference for the chamber with the stranger mouse over the empty cage indicates normal sociability. The effect of the test compound on this preference is the primary outcome. Data are typically analyzed using a paired t-test or ANOVA.

Conclusion and Future Directions

L-741,742 is a valuable research tool for investigating the role of the dopamine D4 receptor in the central nervous system. Its high selectivity makes it a precise probe for dissecting the contributions of this specific receptor subtype. However, the current body of publicly available data on its behavioral effects in established animal models of schizophrenia is limited. The lack of significant effects on anxiety-like behavior in the elevated plus-maze test, coupled with the absence of data from other core models, suggests that either the therapeutic potential of selective D4 antagonism for schizophrenia is limited, or that the appropriate models and behavioral readouts have yet to be fully explored.

Future research should focus on systematically evaluating L-741,742 in a broader range of schizophrenia-relevant behavioral paradigms, including those assessing cognitive deficits, which are a major unmet need in schizophrenia treatment. Furthermore, exploring the effects of L-741,742 in combination with other pharmacological agents could reveal synergistic effects that may not be apparent with monotherapy. Such studies will be crucial in determining the ultimate therapeutic utility of targeting the dopamine D4 receptor for the treatment of schizophrenia.

References

L-741,742: A Technical Guide to its Role in Cognition and Emotion

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-741,742 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. This distribution implicates the D4 receptor in the modulation of higher-order cognitive processes and emotional regulation. This technical guide provides a comprehensive overview of the current understanding of L-741,742, focusing on its effects on cognition and emotion. We present a synthesis of the available preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. While research on L-741,742 is ongoing, this document consolidates existing knowledge to support further investigation and drug development efforts in neuropsychiatric and neurological disorders.

Introduction

The dopamine D4 receptor has emerged as a compelling target for therapeutic intervention in a range of central nervous system disorders. Its unique anatomical distribution and signaling properties suggest a specialized role in modulating cognitive functions such as working memory and executive function, as well as emotional states like anxiety and fear. L-741,742, as a selective D4 antagonist, serves as a critical pharmacological tool to dissect these functions. This guide will delve into the quantitative pharmacology of L-741,742, its observed effects in behavioral models of cognition and emotion, and the molecular mechanisms through which it exerts its influence.

Quantitative Pharmacology of L-741,742

L-741,742 exhibits high affinity and selectivity for the human dopamine D4 receptor. The following table summarizes its binding affinities for dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D2 | > 1700[1] |

| Dopamine D3 | 770[1] |

| Dopamine D4 | 3.5[1] |

Effects on Cognition

While direct studies on L-741,742 in cognitive paradigms are limited, research on other selective D4 antagonists provides strong evidence for the role of D4 receptor blockade in modulating cognitive processes, particularly working memory.

Working Memory

A study investigating the effects of the selective D4 antagonist L-745,870 in a delayed alternation task in rats demonstrated a baseline-dependent effect on working memory.[1] In rats with poor baseline performance, low doses of the D4 antagonist significantly improved working memory.[1] Conversely, high doses impaired working memory in rats with good baseline performance.[1] This suggests that D4 receptor antagonism may normalize deficits in working memory.

Effects on Emotion

The role of L-741,742 in modulating emotional states has been primarily investigated in the context of anxiety.

Anxiety-Like Behavior

Two independent studies utilizing the elevated plus-maze (EPM) test in mice found that L-741,742 did not produce any significant changes in anxiety-related behaviors.[2][3] This suggests that selective D4 receptor antagonism may not be an effective anxiolytic strategy in this preclinical model.

| Behavioral Parameter | Effect of L-741,742 (0.04-5.0 mg/kg) | Reference |

| Percent Open Arm Entries | No significant change | [2] |

| Percent Time in Open Arms | No significant change | [2] |

| Arm Entries | No significant change | [2] |

| Exploration | No significant change | [2] |

| Rearing | No significant change | [2] |

| Behavioral Parameter | Effect of L-741,741 (0.75, 1.5, and 3 mg/kg i.p.) | Reference |

| Open Arm Duration | No significant change | [3] |

| Closed Arm Duration | No significant change | [3] |

| Central Platform Duration | No significant change | [3] |

| Open Arm Frequency | No significant change | [3] |

| Closed Arm Frequency | No significant change | [3] |

| Central Platform Frequency | No significant change | [3] |

| Number of Rearings | No significant change | [3] |

Signaling Pathways

L-741,742, as a D4 receptor antagonist, modulates downstream signaling cascades. The D4 receptor is a member of the D2-like family of dopamine receptors, which are typically coupled to Gαi/o proteins.

Modulation of NMDA Receptor Function

A key mechanism through which D4 receptor antagonism may influence cognition is via its interaction with the N-methyl-D-aspartate (NMDA) receptor system in the prefrontal cortex. A study demonstrated that the D4-selective agonist PD168077 reduces NMDA receptor-mediated currents in dissociated prefrontal cortex neurons.[2] This effect was blocked by the co-application of L-741,742, indicating that D4 receptor activation tonically inhibits NMDA receptor function and that L-741,742 can disinhibit this pathway.[2]

D4 Receptor Modulation of NMDA Receptor Activity

Adenylyl Cyclase and cAMP Pathway

Predicted Effect of L-741,742 on the Adenylyl Cyclase Pathway

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms as indices of anxiety-like behavior.

Elevated Plus-Maze Experimental Workflow

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

-

Preparation: Acutely dissociated pyramidal neurons from the prefrontal cortex.[2]

-

Recording:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply NMDA (100 µM) and glycine (B1666218) (10 µM) to evoke an inward current.

-

After establishing a stable baseline, co-apply the D4 agonist PD168077 (10 µM) with NMDA and glycine.

-

To test for antagonism, pre-apply L-741,742 (10 µM) before and during the co-application of PD168077, NMDA, and glycine.[2]

-

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked current in each condition and calculate the percentage of inhibition or blockade.

Electrophysiology Experimental Workflow

Conclusion and Future Directions

L-741,742 is a valuable research tool for elucidating the role of the dopamine D4 receptor in cognitive and emotional processes. The current body of evidence suggests that while D4 antagonism with L-741,742 may not hold promise as an anxiolytic, its potential to modulate cognitive functions, particularly in the context of working memory deficits, warrants further investigation. The disinhibition of NMDA receptor signaling in the prefrontal cortex by L-741,742 provides a plausible mechanism for its potential pro-cognitive effects.

Future research should focus on evaluating the efficacy of L-741,742 in a broader range of cognitive domains, including attention, executive function, and social cognition, using validated animal models. Furthermore, studies directly measuring the impact of L-741,742 on adenylyl cyclase activity and cAMP levels are needed to confirm its mechanism of action on this canonical D2-like receptor signaling pathway. Investigating its effects in animal models of depression and other mood disorders could also provide valuable insights into the therapeutic potential of D4 receptor antagonism. A deeper understanding of the pharmacology and behavioral effects of L-741,742 will be instrumental in guiding the development of novel therapeutics targeting the dopamine D4 receptor for the treatment of cognitive and emotional dysregulation in various neuropsychiatric disorders.

References

L-741,742: A Pharmacological Tool for Interrogating the Dopamine D4 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuropsychiatric drug discovery.[1][2] Its association with conditions such as schizophrenia, attention-deficit hyperactivity disorder (ADHD), and Parkinson's disease has spurred the development of selective ligands to probe its function and therapeutic potential.[2][3] L-741,742 is a potent and highly selective antagonist of the human dopamine D4 receptor, making it an invaluable pharmacological tool for in vitro and in vivo studies. This technical guide provides a comprehensive overview of L-741,742, including its pharmacological profile, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Pharmacological Profile of L-741,742

L-741,742 distinguishes itself through its high affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes, particularly the closely related D2 and D3 receptors. This selectivity is crucial for dissecting the specific roles of the D4 receptor in complex biological systems.

Binding Affinity

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | L-741,742 Ki (nM) | Reference |

| Dopamine D4 | 3.5 | [4] |

| Dopamine D2 | > 1700 | [4] |

| Dopamine D3 | 770 | [4] |

The data clearly demonstrates the remarkable selectivity of L-741,742 for the D4 receptor, with over 200-fold and 485-fold lower affinity for the D3 and D2 receptors, respectively.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-741,742 to study the dopamine D4 receptor.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor.[5][6] A competitive binding assay using L-741,742 would typically involve the following steps:

Objective: To determine the binding affinity (Ki) of L-741,742 for the dopamine D4 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293, CHO, or U2OS cells).[7]

-

Radioligand: Typically [³H]spiperone, a non-selective D2-like receptor antagonist.

-

L-741,742 hydrochloride as the competing non-radiolabeled ligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific binding control: A high concentration of a non-selective dopamine antagonist (e.g., 10 µM haloperidol).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D4 receptor in a cold lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes and radioligand.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-selective antagonist.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of L-741,742.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-741,742 to determine the IC50 value (the concentration of L-741,742 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.[10] As a D2-like receptor, the dopamine D4 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][]

Objective: To characterize L-741,742 as a D4 receptor antagonist by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

A cell line stably co-expressing the human dopamine D4 receptor and a cAMP biosensor, or a cell line expressing the D4 receptor for which cAMP levels can be measured by other means (e.g., HTRF or ELISA).[3][12]

-

Dopamine or a selective D4 agonist (e.g., A-412997) as the stimulating agonist.

-

Forskolin (B1673556) (an adenylyl cyclase activator) to stimulate basal cAMP levels.

-

L-741,742 hydrochloride.

-

Assay buffer and cell culture medium.

-

A detection system appropriate for the chosen cAMP measurement method (e.g., fluorescence plate reader for biosensors).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to the desired confluency.

-

Compound Preparation: Prepare serial dilutions of L-741,742.

-

Antagonist Pre-incubation: Pre-incubate the cells with the different concentrations of L-741,742 for a specific period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a D4 agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the negative control.

-

Incubation: Incubate for a sufficient time to allow for changes in cAMP levels (e.g., 30 minutes).

-

cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method.[13]

-

Data Analysis: Plot the cAMP levels against the log concentration of L-741,742 to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.

Dopamine D4 Receptor Signaling Pathway.

Objective: To measure the functional consequence of D4 receptor activation by an agonist and its blockade by L-741,742 at the level of G protein activation.[14][15]

Materials:

-

Cell membranes from cells expressing the D4 receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

D4 receptor agonist.

-

L-741,742 hydrochloride.

-

Assay buffer.

-

96-well microplates and filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare membranes and reagents as in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the assay buffer, GDP, cell membranes, and either the agonist at various concentrations (for agonist dose-response) or a fixed concentration of agonist with varying concentrations of L-741,742 (for antagonist characterization).

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[16]

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the agonist's EC50 and Emax, and for L-741,742, determine its IC50 for inhibiting agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Studies

L-741,742 can be used in various animal models to investigate the role of the D4 receptor in behavior and disease.

Assessment of Locomotor Activity

Objective: To determine the effect of L-741,742 on spontaneous locomotor activity in rodents.

Materials:

-

Rodents (mice or rats).

-

Open field arena equipped with automated activity monitoring systems (e.g., infrared beams or video tracking).[17][18]

-

L-741,742 hydrochloride dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).

-

Vehicle control.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer L-741,742 or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.

-

Open Field Test: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 30-60 minutes).[19][20]

-

Data Analysis: Analyze parameters such as total distance traveled, time spent mobile, and rearing frequency. Compare the results between the L-741,742-treated and vehicle-treated groups.

Elevated Plus Maze

Objective: To evaluate the potential anxiolytic or anxiogenic effects of L-741,742.

Materials:

-

Rodents.

-

Elevated plus maze apparatus (two open arms and two closed arms).[21][22]

-

Video recording and analysis software.

-

L-741,742 hydrochloride and vehicle.

Procedure:

-

Acclimation and Drug Administration: As described for the locomotor activity test.

-

Elevated Plus Maze Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (typically 5 minutes).[6][23]

-

Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

General Workflow for In Vivo Behavioral Studies.

Application in Glioblastoma Research

Recent studies have highlighted a potential role for the dopamine D4 receptor in glioblastoma (GBM).[4][24] L-741,742 has been shown to inhibit the growth of glioblastoma stem cells, suggesting a novel therapeutic avenue.[4]

Experimental Approach:

-

Cell Viability Assays: Treat GBM cell lines (e.g., T98 and U251) and primary GBM stem cells with varying concentrations of L-741,742 for a set duration (e.g., 24-72 hours).[4] Assess cell viability using methods such as the MTT or SRB assay.

-

In Vivo Tumor Models: Utilize orthotopic xenograft models where human GBM cells are implanted into the brains of immunodeficient mice.[25][26] Treat the animals with L-741,742 and monitor tumor growth via bioluminescence imaging or other methods.

Conclusion

L-741,742 is a powerful and selective pharmacological tool that has significantly advanced our understanding of the dopamine D4 receptor. Its high affinity and selectivity make it an ideal probe for elucidating the physiological and pathophysiological roles of this receptor in the central nervous system and beyond. The experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize L-741,742 in their studies, from basic receptor characterization to preclinical evaluation in models of disease. The continued application of this and other selective ligands will undoubtedly pave the way for novel therapeutic strategies targeting the dopamine D4 receptor.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 3. cells-online.com [cells-online.com]

- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. mmpc.org [mmpc.org]

- 7. Expression and functional characterisation of a synthetic version of the human D4 dopamine receptor in a stable human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 12. innoprot.com [innoprot.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. va.gov [va.gov]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. benchchem.com [benchchem.com]

- 20. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Experimental models and tools to tackle glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

Methodological & Application

L-741,742: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,742 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1] Its high affinity for the D4 receptor over other dopamine receptor subtypes (D2 and D3) makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the D4 receptor.[1] This document provides detailed application notes and protocols for the in vitro characterization of L-741,742, including its binding affinity and functional antagonism.

Data Presentation

The binding affinity of L-741,742 for human dopamine D2, D3, and D4 receptors is summarized in the table below. The data highlights the compound's significant selectivity for the D4 receptor subtype.

| Receptor Subtype | Kᵢ (nM) |

| Dopamine D2 | >1700[1] |

| Dopamine D3 | 770[1] |

| Dopamine D4 | 3.5[1] |

Table 1: Binding affinities (Kᵢ) of L-741,742 for human dopamine receptor subtypes. Data obtained from competitive radioligand binding assays.

Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[2] Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] L-741,742, as a competitive antagonist, binds to the D4 receptor and blocks the binding of dopamine, thereby preventing the downstream signaling cascade.

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to characterize the pharmacological properties of L-741,742.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of L-741,742 for the dopamine D4 receptor through competition with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Spiperone or another suitable D2-like receptor radioligand.

-

Non-specific Binding Control: A high concentration of an unlabeled D2-like antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).

-

Test Compound: L-741,742.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Serial dilutions of L-741,742 or vehicle (for total binding) or the non-specific binding control.

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of L-741,742.

-

Determine the IC₅₀ value (the concentration of L-741,742 that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay: cAMP Inhibition

This assay measures the ability of L-741,742 to block the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).

-

Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).

-

Stimulation Buffer: HBSS or serum-free medium.

-

Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

-

Dopamine: As the agonist.

-

Test Compound: L-741,742.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or other commercially available kits).

-

96-well or 384-well plates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency and seed them into the assay plate. Allow the cells to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of L-741,742 in stimulation buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a solution containing a fixed concentration of forsklin and a fixed concentration of dopamine (typically the EC₅₀ or EC₈₀) to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of L-741,742.

-

Determine the IC₅₀ value of L-741,742 for the inhibition of the dopamine-mediated response using non-linear regression.

-

Functional Antagonism Assay: β-Arrestin Recruitment (BRET)

This assay measures the ability of L-741,742 to block dopamine-induced recruitment of β-arrestin to the D4 receptor, a key event in GPCR desensitization and signaling.

Materials:

-

Cell Line: A suitable cell line for transfection (e.g., HEK293).

-

Expression Plasmids: Plasmids encoding the human dopamine D4 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection Reagent.

-

Culture Medium.

-

Assay Buffer: HBSS or other suitable buffer.

-

Dopamine: As the agonist.

-

Test Compound: L-741,742.

-

BRET Substrate: (e.g., Coelenterazine h).

-

96-well white microplates.

-

Luminometer capable of simultaneous dual-wavelength detection.

Procedure:

-

Cell Transfection: Co-transfect the cells with the D4R-Rluc and β-arrestin-YFP plasmids using a suitable transfection reagent.

-

Cell Seeding: After 24-48 hours of transfection, seed the cells into a 96-well white microplate.

-

Pre-incubation with Antagonist: On the day of the assay, replace the medium with assay buffer and pre-incubate the cells with various concentrations of L-741,742 for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC₅₀ or EC₈₀) to the wells.

-

Substrate Addition and Measurement: Immediately add the BRET substrate to the wells and measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the log concentration of L-741,742 to generate a dose-response curve.

-

Determine the IC₅₀ value of L-741,742 for the inhibition of dopamine-induced β-arrestin recruitment using non-linear regression.

-

Conclusion

L-741,742 is a highly selective and potent dopamine D4 receptor antagonist. The protocols outlined in this document provide a framework for the in vitro characterization of L-741,742 and other potential D4 receptor ligands. By employing radioligand binding assays and functional assays such as cAMP inhibition and β-arrestin recruitment, researchers can accurately determine the affinity and functional antagonism of compounds at the dopamine D4 receptor, facilitating drug discovery and the investigation of D4 receptor pharmacology.

References

Application Notes and Protocols for L-741,742 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,742 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor (DRD4).[1] It exhibits significantly lower affinity for D2 and D3 receptors, making it a valuable tool for investigating the specific roles of the D4 receptor in various cellular processes. In oncological research, particularly in the context of glioblastoma, L-741,742 has emerged as a promising investigational compound. It has been shown to inhibit the survival and proliferation of glioblastoma stem cells (GSCs) by disrupting the autophagy-lysosomal pathway.[1][2] These application notes provide detailed protocols for utilizing L-741,742 in cell culture experiments, with a focus on glioblastoma cell lines.

Mechanism of Action

L-741,742 exerts its biological effects primarily through the blockade of the dopamine D4 receptor. As a D2-like G protein-coupled receptor, the D4 receptor typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, L-741,742 interferes with these downstream signaling events.

In glioblastoma stem cells, a key mechanism of action for L-741,742 is the impairment of autophagic flux.[2] This leads to the accumulation of autophagosomes and lysosomes, ultimately triggering cell cycle arrest and apoptosis. The signaling cascade affected by DRD4 antagonists involves the modulation of downstream effectors such as Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Extracellular Signal-Regulated Kinase (ERK1/2), and the mammalian Target of Rapamycin (mTOR).[3][4]

Data Presentation

Quantitative Data Summary

The following table summarizes the binding affinities and effective concentrations of L-741,742 in various experimental settings.

| Parameter | Species | Receptor/Cell Line | Value | Reference |

| Ki | Human | Dopamine D2 Receptor | >1700 nM | --INVALID-LINK-- |

| Ki | Human | Dopamine D3 Receptor | 770 nM | --INVALID-LINK-- |

| Ki | Human | Dopamine D4 Receptor | 3.5 nM | --INVALID-LINK-- |

| Effective Concentration | Human | Glioblastoma Stem Cells (GNS) | 10 µM | [2] |

| Maximal Efficacy | Human | Glioblastoma Cell Lines and Primary GSCs | 10 µM | [1][5] |

Note: Specific IC50 values for cytotoxicity of L-741,742 in common cancer cell lines are not widely reported in the currently available literature. Researchers are advised to determine the IC50 experimentally for their specific cell line of interest.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay